molecular formula C13H20O B11750631 (2Z,4Z,7Z)-Trideca-2,4,7-trienal

(2Z,4Z,7Z)-Trideca-2,4,7-trienal

Cat. No.: B11750631
M. Wt: 192.30 g/mol
InChI Key: BIXIZZVISIZZDM-NOVKEFSLSA-N
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Description

(Note: The provided evidence primarily describes the 2E,4Z,7Z isomer. Data for the 2Z,4Z,7Z isomer is unavailable in the evidence, so this article focuses on the 2E configuration.)

(2E,4Z,7Z)-Trideca-2,4,7-trienal (CAS: 13552-96-0) is a long-chain unsaturated aldehyde with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is characterized by three double bonds at positions 2 (E), 4 (Z), and 7 (Z), contributing to its distinct physicochemical and olfactory properties.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

(2Z,4Z,7Z)-trideca-2,4,7-trienal

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11-

InChI Key

BIXIZZVISIZZDM-NOVKEFSLSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=O

Canonical SMILES

CCCCCC=CCC=CC=CC=O

Origin of Product

United States

Preparation Methods

Bromination of 2-Octyn-1-ol

The synthesis begins with the bromination of 2-octyn-1-ol (I) using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. This step converts the hydroxyl group into a bromine substituent, yielding 1-bromo-2-octyne (II) with a 67% yield after distillation. The reaction proceeds via nucleophilic substitution, facilitated by pyridine as a catalyst to neutralize HBr byproducts.

Key Data:

  • Reagent: PBr₃ (30 mmol)

  • Solvent: Anhydrous Et₂O

  • Conditions: Room temperature, 2 hours

  • Yield: 67%

  • Purity: Confirmed via GC (Retention indices: DB-5 = 1198, OV1701 = 1271).

Grignard Coupling with (E)-2-Penten-4-yn-1-ol

The brominated intermediate (II) undergoes a copper-catalyzed Grignard coupling with (E)-2-penten-4-yn-1-ol to form (E)-2-tridecen-4,7-diyn-1-ol (IV). Ethylmagnesium bromide in tetrahydrofuran (THF) facilitates the formation of the Grignard reagent, which reacts with II in the presence of CuCl to yield the diynol. This step achieves a 28% yield, with the major challenge being the maintenance of stereochemical integrity during coupling.

Key Data:

  • Reagent: EthylMgBr (1 M in Et₂O), CuCl

  • Solvent: THF

  • Conditions: Reflux for 24 hours

  • Yield: 28%

  • Characterization: MS-EI m/z 190 (M⁺), GC retention indices.

Partial Hydrogenation of the Diyne

The diyne (IV) is partially hydrogenated using Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) to selectively reduce the triple bonds at positions 4 and 7 to cis (Z) double bonds. This step produces (E,Z,Z)-2,4,7-tridecatrien-1-ol (V) with high stereoselectivity. Lindlar’s catalyst ensures the retention of the existing (E) configuration at position 2 while introducing (Z) geometries at positions 4 and 7.

Key Data:

  • Catalyst: Lindlar’s catalyst (Pd/CaCO₃ + quinoline)

  • Solvent: Hexane

  • Conditions: H₂ atmosphere, ambient temperature

  • Outcome: >90% stereoselectivity for (Z) bonds.

Oxidation to the Aldehyde

The final step involves oxidizing the alcohol (V) to the aldehyde using activated manganese dioxide (MnO₂). This oxidation proceeds efficiently in hexane, yielding (2E,4Z,7Z)-trideca-2,4,7-trienal with 80% purity after column chromatography.

Key Data:

  • Reagent: Activated MnO₂

  • Solvent: Hexane

  • Conditions: 30 minutes, room temperature

  • Yield: ~80% (GC purity)

  • Odor Threshold: 0.07 ng/L air, comparable to 1-octen-3-one.

Autoxidation of Arachidonic Acid

An alternative route involves the autoxidation of polyunsaturated fatty acids such as arachidonic acid (C20:4 ω-6). This method mimics natural oxidative degradation pathways, producing (2E,4Z,7Z)-trideca-2,4,7-trienal as a secondary oxidation product.

Mechanism of Autoxidation

Arachidonic acid undergoes radical-mediated oxidation at bis-allylic positions, leading to hydroperoxide intermediates. Subsequent β-scission reactions cleave the carbon chain, generating shorter aldehydes, including the target trienal. The reaction is influenced by temperature, oxygen availability, and the presence of transition metal catalysts.

Key Data:

  • Substrate: Arachidonic acid

  • Conditions: Ambient or elevated temperatures, aerobic

  • Byproducts: 4-Hydroxy-2-nonenal, malondialdehyde.

Isolation and Purification

The aldehyde is isolated via solvent extraction (e.g., diethyl ether) and purified using liquid chromatography. Gas chromatography-olfactometry (GC-O) confirms its sensory profile, characterized by marine and citrus notes at high concentrations.

Challenges:

  • Low yield due to competing oxidation pathways.

  • Mixtures of stereoisomers requiring advanced separation techniques.

Comparative Analysis of Preparation Methods

Parameter Multi-Step Synthesis Autoxidation
Starting Material 2-Octyn-1-olArachidonic acid
Steps 41 (non-enzymatic)
Overall Yield ~15% (estimated)<5%
Stereoselectivity High (controlled)Low (mixtures)
Scalability Moderate (lab-scale)Limited by substrate cost
Key Advantage Precise stereochemical controlMimics natural pathways

Challenges and Optimization Strategies

Improving Grignard Coupling Efficiency

The low yield (28%) in the Grignard step stems from side reactions and catalyst deactivation. Optimizing CuCl loading and employing ultrasonic irradiation could enhance reaction efficiency.

Enhancing Autoxidation Selectivity

Incorporating antioxidant inhibitors (e.g., BHT) or enzymatic catalysts (lipoxygenases) may direct oxidation toward the desired aldehyde .

Chemical Reactions Analysis

Types of Reactions

(2Z,4Z,7Z)-Trideca-2,4,7-trienal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed

    Oxidation: Trideca-2,4,7-trienoic acid.

    Reduction: Trideca-2,4,7-trienol.

    Substitution: 2,4,7-Tribromo-tridecane.

Scientific Research Applications

(2Z,4Z,7Z)-Trideca-2,4,7-trienal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of (2Z,4Z,7Z)-Trideca-2,4,7-trienal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2E,4Z,7Z)-trideca-2,4,7-trienal, differing in chain length, double bond positions, or stereochemistry:

Table 1: Comparative Analysis of Unsaturated Aldehydes
Compound Name Molecular Formula Molecular Weight Double Bonds Odor Profile Key Applications
(2E,4Z,7Z)-Trideca-2,4,7-trienal C₁₃H₂₀O 192.30 2E, 4Z, 7Z Fatty, citrus, waxy Cooked chicken flavoring
(7Z)-7-Tetradecenal C₁₄H₂₆O 214.35 7Z Not specified Limited data
2E,4Z-Heptadienal C₇H₁₀O 110.15 2E, 4Z Green, fatty Flavor enhancer
2,4,6-Nonatrienal C₉H₁₂O 136.19 2E, 4E, 6Z Nutty, fruity Food additives
(2E,4E)-2,4-Octadienal C₈H₁₂O 124.18 2E, 4E Pungent, fried Snack flavorings
Key Observations:

Chain Length and Odor: Longer chains (e.g., tridecatrienal) exhibit complex, layered aromas (e.g., fatty, citrus), whereas shorter chains (e.g., heptadienal) produce sharper, green notes . The position of double bonds influences volatility and odor thresholds. Conjugated systems (e.g., 2E,4E in octadienal) often have lower odor thresholds due to increased stability .

Stereochemical Impact :

  • The cis (Z) and trans (E) configurations alter molecular geometry, affecting receptor binding and odor perception. For example, the 2E,4Z,7Z configuration in tridecatrienal contributes to its waxy undertones .

Research Findings

Sensory Studies: Tridecatrienal’s triple unsaturation enhances its ability to mimic lipid oxidation products in cooked meats, making it indispensable in savory flavor formulations . Comparative GC-MS analyses show that 2,4,6-nonatrienal (C₉) has a nuttier profile, whereas tridecatrienal (C₁₃) emphasizes fatty and citrus notes .

Stability and Solubility :

  • Tridecatrienal’s low water solubility (5.743 mg/L) limits its use in aqueous systems, whereas 2E,4Z-heptadienal (more soluble) is preferred in liquid flavorings .

Notes on Data Limitations

  • Stereochemical differences (e.g., 2Z vs. 2E) may significantly alter odor profiles and stability .
  • Regulatory data for analogues like (7Z)-7-tetradecenal are sparse, highlighting gaps in comparative safety assessments .

Q & A

Q. What are the key considerations for synthesizing (2Z,4Z,7Z)-Trideca-2,4,7-trienal with high stereochemical purity?

Synthesis requires multi-step strategies, including controlled Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated triene system. Protecting groups (e.g., silyl ethers) may stabilize intermediates during Z-configuration formation. Post-synthesis, purification via column chromatography (silica gel) or preparative HPLC is critical to isolate the desired isomer. Analytical validation using GC-MS (retention index matching) and NMR (coupling constants for Z/E confirmation) is essential .

Q. How can researchers confirm the stereochemical configuration of (2Z,4Z,7Z)-Trideca-2,4,7-trienal experimentally?

Combine spectroscopic methods:

  • NMR : Analyze coupling constants (JH,HJ_{H,H}) for double-bond geometry (Z: J1012J \approx 10-12 Hz; E: J1518J \approx 15-18 Hz).
  • GC-MS : Compare retention times and fragmentation patterns with NIST reference data for (E,Z,Z)-isomers .
  • IR Spectroscopy : Examine C-H out-of-plane bending vibrations (Z: 700–730 cm⁻¹; E: 960–980 cm⁻¹) .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the degradation pathways of (2Z,4Z,7Z)-Trideca-2,4,7-trienal in aquatic systems?

Adopt a tiered approach:

Lab-scale experiments : Use OECD 301B (Ready Biodegradability) protocols under controlled pH/temperature. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., aldehydes, carboxylic acids).

Field simulations : Employ microcosms with sediment-water interfaces to study photolysis and microbial breakdown.

QSAR modeling : Predict bioaccumulation potential using logPP (experimental: ~3.2) and molecular connectivity indices .

Q. How can researchers resolve contradictions in reported bioactivity data for (2Z,4Z,7Z)-Trideca-2,4,7-trienal across studies?

  • Replicate experimental conditions : Standardize solvent systems (e.g., DMSO vs. ethanol) and biological models (e.g., cell lines vs. in vivo assays).
  • Verify stereochemical purity : Contamination with (E,Z,Z)- or other isomers (common in synthesis) can skew results. Use chiral GC or enantioselective HPLC to confirm purity .
  • Statistical meta-analysis : Apply mixed-effects models to aggregate data, accounting for variability in assay sensitivity .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of (2Z,4Z,7Z)-Trideca-2,4,7-trienal in insect pheromone systems?

Synthetic analogs : Modify double-bond positions (e.g., 2E,4Z,7Z) or chain length to test receptor specificity.

Electrophysiological assays : Use single-sensillum recordings in target insects (e.g., moths) to quantify neuronal response thresholds.

Molecular docking : Model interactions with pheromone-binding proteins using software like AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bonding motifs .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in GC-MS retention indices for (2Z,4Z,7Z)-Trideca-2,4,7-trienal across databases?

  • Cross-validate references : Compare NIST data (CAS 13552-96-0) with peer-reviewed publications.
  • Internal standards : Use deuterated analogs or structurally similar aldehydes (e.g., decanal) to calibrate retention times .
  • Collaborative verification : Share raw data via platforms like MassBank to harmonize annotations .

Q. What experimental designs minimize isomerization during storage of (2Z,4Z,7Z)-Trideca-2,4,7-trienal?

  • Storage conditions : Keep at −20°C in amber vials under argon. Avoid prolonged exposure to light or oxygen.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated Z→E shifts.
  • Periodic QC checks : Monitor isomer ratios via NMR every 3–6 months .

Notes

  • For advanced SAR studies, integrate computational and experimental workflows to validate hypotheses .
  • Environmental studies should align with INCHEMBIOL frameworks for risk assessment .

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